molecular formula C16H13NO2 B14478972 3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one CAS No. 71741-86-1

3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one

Cat. No.: B14478972
CAS No.: 71741-86-1
M. Wt: 251.28 g/mol
InChI Key: QIYYVNSHLPUXTA-UHFFFAOYSA-N
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Description

3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one is a chemical compound characterized by its unique structure, which includes a five-membered oxolanone ring substituted with a phenyl group, a pyridin-2-yl group, and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution leads to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that lead to the final compound, this compound.

Scientific Research Applications

3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one involves its interaction with molecular targets through its functional groups. The phenyl and pyridin-2-yl groups can participate in π-π interactions and hydrogen bonding, while the oxolanone ring provides a reactive site for nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylidene-5-phenyl-5-(pyridin-2-yl)oxolan-2-one is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the phenyl, pyridin-2-yl, and methylidene groups allows for diverse interactions and applications, distinguishing it from similar compounds .

Properties

CAS No.

71741-86-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-methylidene-5-phenyl-5-pyridin-2-yloxolan-2-one

InChI

InChI=1S/C16H13NO2/c1-12-11-16(19-15(12)18,13-7-3-2-4-8-13)14-9-5-6-10-17-14/h2-10H,1,11H2

InChI Key

QIYYVNSHLPUXTA-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(OC1=O)(C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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